molecular formula C5H9F3N2O2 B11732366 Azetidin-3-amine; trifluoroacetic acid

Azetidin-3-amine; trifluoroacetic acid

Cat. No.: B11732366
M. Wt: 186.13 g/mol
InChI Key: VICJHAGBHWZWSA-UHFFFAOYSA-N
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Description

Azetidin-3-amine; trifluoroacetic acid is a compound that combines azetidin-3-amine, a four-membered nitrogen-containing heterocycle, with trifluoroacetic acid, a strong organic acid. Azetidin-3-amine is known for its strained ring structure, which imparts unique reactivity, while trifluoroacetic acid is widely used in organic synthesis due to its strong acidity and volatility .

Preparation Methods

Synthetic Routes and Reaction Conditions

Azetidin-3-amine can be synthesized through various methods, including cyclization of appropriate precursors. One common method involves the cyclization of 3-aminopropanol derivatives under basic conditions . Another approach is the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . Trifluoroacetic acid is typically produced industrially by the electrochemical fluorination of acetyl chloride or by the oxidation of trifluoroacetaldehyde .

Industrial Production Methods

Industrial production of azetidin-3-amine often involves large-scale cyclization reactions using optimized conditions to ensure high yield and purity. Trifluoroacetic acid is produced on an industrial scale through the electrochemical fluorination process, which is efficient and cost-effective .

Mechanism of Action

The mechanism of action of azetidin-3-amine; trifluoroacetic acid involves its interaction with molecular targets through its reactive azetidine ring and the acidic nature of trifluoroacetic acid. The azetidine ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with biological molecules . Trifluoroacetic acid can act as a catalyst in various reactions, enhancing the reactivity of the azetidine ring .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Azetidin-3-amine; trifluoroacetic acid is unique due to the combination of the strained azetidine ring and the strong acidity of trifluoroacetic acid. This combination imparts unique reactivity and makes it a valuable compound in various chemical and biological applications .

Properties

Molecular Formula

C5H9F3N2O2

Molecular Weight

186.13 g/mol

IUPAC Name

azetidin-3-amine;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C3H8N2.C2HF3O2/c4-3-1-5-2-3;3-2(4,5)1(6)7/h3,5H,1-2,4H2;(H,6,7)

InChI Key

VICJHAGBHWZWSA-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)N.C(=O)(C(F)(F)F)O

Origin of Product

United States

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